methyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key structural elements include:
- 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzamido substituent: Combines a sulfonamide linker with a 4-methylpiperidine moiety, which may enhance solubility and receptor binding.
- Methyl ester at position 3: A common prodrug strategy to improve bioavailability.
Properties
IUPAC Name |
methyl 6-acetyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S2/c1-15-8-12-27(13-9-15)35(31,32)18-6-4-17(5-7-18)22(29)25-23-21(24(30)33-3)19-10-11-26(16(2)28)14-20(19)34-23/h4-7,15H,8-14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJSEDUDALSERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for 2-Aminothiophene Formation
A mixture of N-methyl-4-piperidone (1.0 eq), ethyl cyanoacetate (1.2 eq), and elemental sulfur (1.5 eq) is refluxed in ethanol with morpholine as a catalyst for 2–4 hours. This yields ethyl 3-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate (85% yield). The reaction mechanism proceeds via keto-enol tautomerization and cyclocondensation.
Cyclization to Form the Tetrahydrothienopyridine Structure
The intermediate from the Gewald reaction is treated with triethyl orthoformate or triethyl orthoacetate under reflux to form iminoester derivatives. Subsequent cyclization with hydrazine hydrate in ethanol produces 3-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, which serve as the core structure for further functionalization.
Introduction of the Acetyl Group at Position 6
Acetylation at the 6-position is achieved via Friedel-Crafts acylation or direct alkylation .
Friedel-Crafts Acylation
The tetrahydrothienopyridine core is dissolved in dry dichloromethane under nitrogen. Acetyl chloride (1.5 eq) is added dropwise with aluminum chloride (2.0 eq) as a Lewis catalyst. The reaction is stirred at 0°C for 2 hours, followed by quenching with ice-water. The product, 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine , is extracted with ethyl acetate and purified via silica gel chromatography (yield: 72–78%).
Functionalization with the 4-[(4-Methylpiperidin-1-yl)Sulfonyl]Benzamido Group
The benzamido sulfonamide moiety is introduced through sequential sulfonylation and amide coupling .
Sulfonylation of Benzamide
4-Aminobenzoic acid is reacted with 4-methylpiperidine-1-sulfonyl chloride (1.2 eq) in anhydrous dimethylformamide (DMF) at 0°C. Triethylamine (3.0 eq) is added to scavenge HCl, and the mixture is stirred for 12 hours. The resulting 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is precipitated with ice-cwater (yield: 82%).
Amide Coupling to the Thienopyridine Core
The sulfonylated benzoic acid is activated with thionyl chloride to form the corresponding acid chloride. It is then coupled to the 2-amino group of the thienopyridine core using Hünig’s base (DIPEA) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 6 hours, yielding the benzamido intermediate (yield: 68–75%).
Esterification of the Carboxylic Acid at Position 3
The final step involves methyl ester formation at position 3.
Esterification via Acid-Catalyzed Reaction
The carboxylic acid intermediate is dissolved in methanol, and concentrated sulfuric acid (0.1 eq) is added as a catalyst. The mixture is refluxed for 8 hours, followed by neutralization with sodium bicarbonate. The crude product is recrystallized from a mixture of diisopropyl ether and isopropyl alcohol to yield the title compound (purity: >95%; yield: 79%).
Optimization and Comparative Analysis
Reaction Condition Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
methyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Used as a probe to study various biological pathways and interactions.
Pharmaceutical Industry: Potential precursor for the development of new drugs.
Chemical Biology: Utilized in the study of enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein targets, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycle Variations
The thieno[2,3-c]pyridine scaffold differentiates the target compound from analogs such as thiazolo[3,2-a]pyrimidines (e.g., compounds 11a and 11b in ) and pyrimido[2,1-b]quinazolines (e.g., compound 12). These cores influence electronic properties and binding interactions. For example:
Substituent Analysis
Table 1: Substituent Comparison of Key Compounds
Key Observations:
Piperidine Substituent Position: The target compound’s 4-methylpiperidine group (vs. The 4-methyl configuration may enhance conformational stability compared to 2- or 3-methyl analogs . and compounds are hydrochloride salts, improving solubility but introducing ionic character absent in the target’s neutral ester form.
Functional Groups at Position 3 and 6: The target’s methyl ester (vs. The 6-acetyl group (target) vs. 6-carboxamide ( and ) impacts electronic effects: acetyl is electron-withdrawing, while carboxamide offers hydrogen-bonding capacity.
Aromatic Linkers :
Hypothetical Pharmacological Implications
While explicit bioactivity data for the target compound is unavailable, structural analogs provide insights:
- and Compounds : Carboxamide derivatives may exhibit higher target affinity due to hydrogen-bonding interactions, but lower metabolic stability compared to the acetylated ester in the target compound.
- Compounds : Thiazolo-pyrimidines like 11a (m.p. 243–246°C) demonstrate thermal stability, suggesting the target’s acetyl and ester groups might lower its melting point .
Biological Activity
Methyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. The presence of the piperidine moiety is particularly notable for its role in enhancing bioactivity through interactions with biological targets.
Molecular Formula
- Chemical Formula : C26H32N4O7S2
- Molecular Weight : 532.68 g/mol
Structural Features
- Thieno[2,3-c]pyridine Core : Known for its pharmacological properties.
- Piperidine Sulfonamide : Implicated in various biological activities, including antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a screening of drug libraries on multicellular spheroids revealed that this compound exhibited promising anticancer properties, suggesting it may inhibit tumor growth effectively .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, the compound may interact with proteins involved in cell cycle regulation and apoptosis, leading to increased rates of cancer cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicated that derivatives containing the piperidine sulfonamide structure displayed potent activity against both bacterial and fungal pathogens. For example, derivatives were tested against standard strains such as Xanthomonas axonopodis and Ralstonia solanacearum, showing significant inhibition compared to control groups .
Enzyme Inhibition
Research has identified that certain derivatives of this compound act as inhibitors of enzymes like α-glucosidase. This inhibition can play a crucial role in managing conditions such as diabetes by regulating glucose absorption in the intestines .
Table 1: Summary of Biological Activities
| Activity Type | Model/Assay Type | Results |
|---|---|---|
| Anticancer | Multicellular spheroids | Significant cytotoxicity observed |
| Antimicrobial | In vitro bacterial/fungal assays | Potent activity against pathogens |
| Enzyme Inhibition | α-Glucosidase inhibition assays | Effective inhibitors identified |
Case Study: Anticancer Efficacy
In a study conducted by Walid Fayad et al., the compound was screened alongside other candidates for anticancer efficacy. The results indicated that this compound showed enhanced cytotoxic effects on breast cancer cell lines compared to standard chemotherapeutics .
Q & A
Q. Methodological Insight :
- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Reaction Monitoring : Track progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm completion with LC-MS .
How is structural elucidation performed for this compound?
Basic Research Focus
The structure is confirmed using:
- 1H/13C NMR : Assign peaks for the acetyl group (~2.3 ppm, singlet), piperidinyl protons (δ 1.2–2.8 ppm), and thienopyridine aromatic protons (δ 7.1–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 519.63 .
Q. Advanced Insight :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidinyl and thienopyridine regions .
What are the solubility properties for in vitro assays?
Basic Research Focus
The compound exhibits moderate solubility in DMSO (≥10 mM) and DCM but limited solubility in aqueous buffers. For cell-based assays, prepare stock solutions in DMSO and dilute in culture media (final DMSO ≤0.1%) to avoid cytotoxicity .
Q. Methodological Note :
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers to ensure monodisperse solutions .
How is purity assessed, and what thresholds are acceptable?
Basic Research Focus
Purity ≥95% is required for biological testing. Methods include:
- HPLC : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA over 20 min; retention time ~12.3 min) .
- 1H NMR : Integrate impurity peaks (e.g., residual solvents) to ensure <5% contamination .
How can reaction intermediates be stabilized during multi-step synthesis?
Q. Advanced Research Focus
- Low-Temperature Storage : Store sulfonylated intermediates at –20°C under argon to prevent hydrolysis.
- Protecting Groups : Use Boc-protected amines during coupling steps to minimize side reactions .
Q. Table 1: Intermediate Stabilization Conditions
| Intermediate | Stabilization Method | Storage Duration |
|---|---|---|
| Sulfonamide | Argon, –20°C | ≤72 hours |
| Ester intermediate | Desiccant, 4°C | ≤1 week |
What in vitro assays are suitable for evaluating kinase inhibition?
Q. Advanced Research Focus
- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays (e.g., against CDK2 or Aurora kinases) at 1–100 nM compound concentrations.
- IC50 Determination : Fit dose-response curves (0.1–1000 nM) with Hill slope analysis .
Q. Data Contradiction Resolution :
- Countercheck activity discrepancies (e.g., low vs. high nanomolar IC50) using orthogonal assays (e.g., SPR for binding kinetics) .
How are structure-activity relationship (SAR) studies designed for analogs?
Q. Advanced Research Focus
- Core Modifications : Synthesize analogs with substituted piperidinyl (e.g., 3,5-dimethyl) or thienopyridine groups.
- Bioisosteric Replacement : Replace the sulfonyl group with carbonyl or phosphonate to assess tolerance .
Q. Table 2: Key SAR Findings
| Modification | Activity Change (vs. Parent) |
|---|---|
| 4-Methylpiperidinyl → 2-Methylpiperidinyl | 10-fold ↓ potency |
| Acetyl → Propionyl | No significant change |
How are conflicting NMR spectral data resolved?
Q. Advanced Research Focus
- Variable Temperature NMR : Resolve overlapping piperidinyl signals at 25°C vs. 40°C.
- Isotopic Labeling : Use 15N-labeled analogs to assign nitrogen-associated protons .
What stability studies are required for long-term storage?
Q. Basic Research Focus
- Accelerated Degradation Tests : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis products.
- Light Sensitivity : Store in amber vials under inert gas to prevent photodegradation of the thienopyridine core .
Can computational modeling predict biological targets?
Q. Advanced Research Focus
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1H1S).
- Pharmacophore Mapping : Align the sulfonylbenzamido group with kinase hinge regions to prioritize targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
